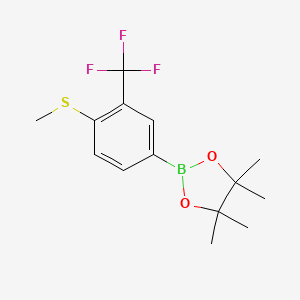

4-甲硫基-3-(三氟甲基)苯基硼酸频哪醇酯

描述

“4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 779331-59-8 . It has a molecular weight of 318.17 . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(4-(methylthio)-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-11(21-5)10(8-9)14(16,17)18/h6-8H,1-5H3 .Chemical Reactions Analysis

The compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .科学研究应用

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura reaction is a powerful method for forming carbon–carbon bonds. Our compound serves as a boronic acid derivative, which can participate in this coupling reaction. Researchers use it to synthesize complex organic molecules, such as pharmaceuticals, agrochemicals, and materials. By coupling it with suitable aryl or vinyl halides, scientists create diverse products with high efficiency and selectivity .

Preparation of Phenylboronic Catechol Esters

The compound plays a crucial role in the synthesis of phenylboronic catechol esters. These derivatives find applications in medicinal chemistry, where they serve as building blocks for drug discovery. Researchers modify the catechol moiety to enhance binding affinity, solubility, and pharmacokinetic properties of potential drug candidates .

Fluorinated Aromatic Poly(ether-amide)s

Our compound contributes to the preparation of fluorinated aromatic poly(ether-amide)s. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties. Researchers explore their use in high-performance materials, including coatings, membranes, and fibers. The incorporation of boronic acid esters enhances the polymer’s properties .

GABAA Receptor Modulators

Scientists have synthesized benzopyranone derivatives using our compound. These derivatives act as modulators of GABAA receptors, which play a crucial role in neurotransmission. By fine-tuning the structure around the boronic acid moiety, researchers aim to develop novel drugs for neurological disorders, anxiety, and epilepsy .

Multisubstituted Olefins and Conjugate Dienes

Our compound participates in the synthesis of multisubstituted olefins and conjugate dienes. These compounds find applications in organic synthesis, natural product chemistry, and materials science. Researchers utilize them as versatile building blocks for constructing complex molecular architectures .

Catalytic Protodeboronation

In recent studies, heteroarenes and silylated boronic esters have been used as substrates for catalytic protodeboronation reactions. Our compound contributes to the formation of boron-containing products, expanding the toolbox of synthetic methodologies. Researchers explore these reactions for the rapid assembly of diverse molecular scaffolds .

安全和危害

作用机制

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is likely to participate in reactions such as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Protodeboronation is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis.

Result of Action

The result of the compound’s action would depend on the specific reaction it’s involved in. For instance, in the case of Suzuki-Miyaura cross-coupling, the result would be the formation of a new carbon-carbon bond .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , indicating that temperature can affect its stability. Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction environment.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-11(21-5)10(8-9)14(16,17)18/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIUFEKEWFJLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester | |

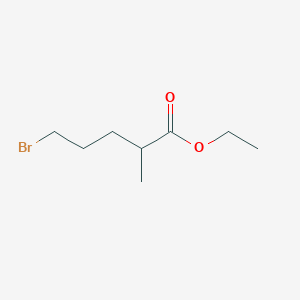

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

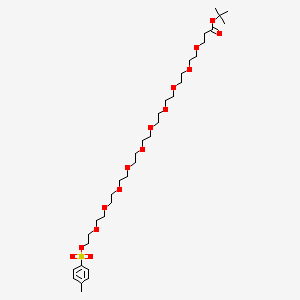

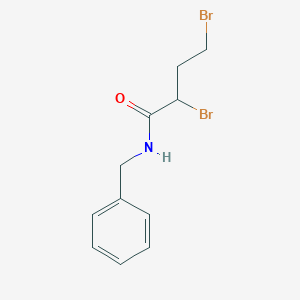

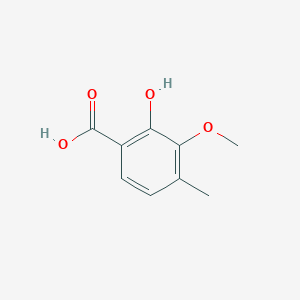

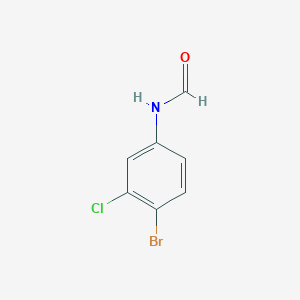

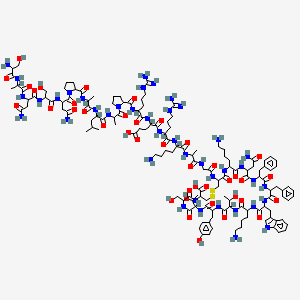

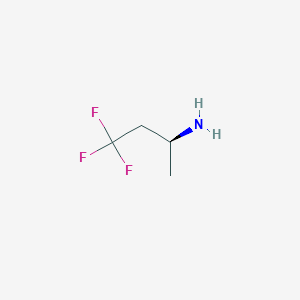

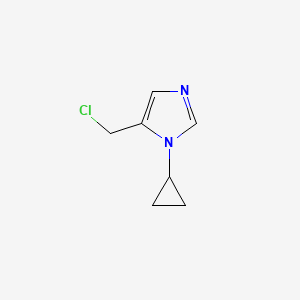

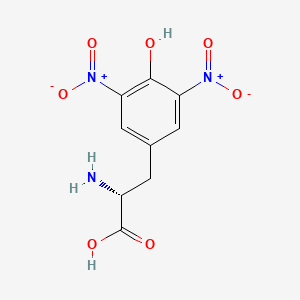

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3284100.png)